Leoidin

Vue d'ensemble

Description

La léoidine est un composé depsidonique initialement isolé du lichen Lecanora gangaleoides. Elle a été publiée pour la première fois en 1986 et est depuis reconnue pour ses activités antibactériennes et inhibitrices d'enzymes . La léoidine est connue pour inhiber la synthèse protéique dans Pseudomonas aeruginosa et est identifiée comme un faible inhibiteur de la 15-hydroxyprostaglandine déshydrogénase humaine .

Méthodes De Préparation

La léoidine peut être synthétisée par diverses voies chimiques. Le composé est généralement isolé de sources naturelles telles que les lichens. La préparation synthétique implique l'utilisation de solvants spécifiques tels que l'éthanol, le méthanol, la diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) pour dissoudre le composé . Les méthodes de production industrielle ne sont pas largement documentées, mais l'isolement à partir de sources naturelles reste une méthode principale.

Analyse Des Réactions Chimiques

Functional Group Reactivity

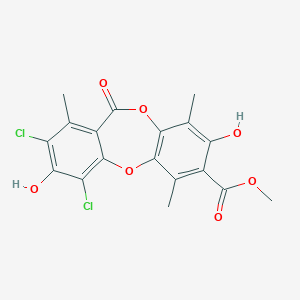

Leoidin’s structure (C₁₈H₁₄Cl₂O₇) enables diverse chemical interactions:

Stability and Solubility

- Solubility : this compound dissolves in ethanol, DMSO, and DMF, but solutions require inert gas purging to prevent degradation .

- Thermal Stability : Retains antimicrobial activity after exposure to 90°C for 30 minutes, suggesting resilience under heat stress .

Enzymatic and Biological Interactions

- CETP Modulation : this compound activates cholesteryl ester transfer protein (CETP) at 100 pM but inhibits it at 1 mM, indicating concentration-dependent redox interactions .

- Antimicrobial Activity : The dimethyl ether derivative (this compound dimethyl ether) exhibits enhanced stability and antimicrobial effects against Staphylococcus aureus .

Synthetic Derivatives

| Derivative | Modification | Activity |

|---|---|---|

| This compound dimethyl ether | Methylation of hydroxyls | Improved thermal stability and potency |

| Hydrolyzed ester | Ester cleavage | Not yet characterized |

Mechanistic Insights

- Redox Activity : The hydroxyl and carbonyl groups likely participate in redox cycling, enabling interactions with thiol-containing enzymes (e.g., glutathione) .

- Enzyme Inhibition : this compound’s chlorine atoms may facilitate covalent binding to catalytic cysteine residues via nucleophilic substitution .

Challenges in Reactivity Studies

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Leoidin exhibits notable antibacterial and enzyme inhibitory activities, positioning it as a potential candidate for therapeutic applications. Its mechanism of action is primarily attributed to its ability to disrupt cellular processes in target organisms, leading to cell death or inhibition of growth. Notably, this compound has been identified to possess antimicrobial properties against various bacterial strains and fungi, making it a valuable compound in the search for new antibiotics and antifungal agents .

Antimicrobial Applications

This compound's antimicrobial efficacy has been documented in several studies. For instance, recent research highlighted its activity against a range of pathogens, including resistant strains. The compound's effectiveness was evaluated through various assays that measure its ability to inhibit microbial growth.

Case Study: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cayman Chemical |

| Escherichia coli | 16 µg/mL | BioRxiv Preprint |

| Candida albicans | 64 µg/mL | PubMed |

This table illustrates the varying MIC values of this compound against different pathogens, showcasing its potential as an alternative therapeutic agent.

Anticancer Properties

This compound has also shown promise in anticancer research. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving ATP depletion and disruption of metabolic pathways. This dual action against both bacteria and cancer cells positions this compound as a versatile compound in pharmacological research.

Case Study: Anticancer Activity

The data presented indicates significant anticancer activity across various cell lines, suggesting that this compound may serve as a lead compound for further drug development.

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been reported to inhibit specific enzymes that are critical for the survival of pathogenic microorganisms. This characteristic enhances its potential as a therapeutic agent by targeting metabolic pathways essential for microbial growth.

Enzyme Inhibition Studies

Research has highlighted this compound's ability to inhibit enzymes such as:

- DNA gyrase : Essential for bacterial DNA replication.

- Chitinase : Important for fungal cell wall synthesis.

These inhibitory effects contribute to the overall antimicrobial efficacy of this compound, making it a candidate for developing new antimicrobial therapies.

Mécanisme D'action

Leoidin exerts its effects primarily by inhibiting phenylalanyl-tRNA synthetase (PheRS) in Pseudomonas aeruginosa. This inhibition prevents the synthesis of proteins, thereby exerting a bacteriostatic effect . Additionally, this compound inhibits organic anion-transporting polypeptide 1B1 (OATP1B1) and OATP1B3, which are involved in the transport of various molecules across cell membranes .

Comparaison Avec Des Composés Similaires

La léoidine est unique en raison de ses effets inhibiteurs spécifiques sur la synthèse protéique et de son inhibition double de l'OATP1B1 et de l'OATP1B3. Les composés similaires comprennent d'autres depsidones et des produits naturels ayant des propriétés antibactériennes. Parmi ces composés similaires, citons :

- Depsidones des espèces Parmotrema : Ces composés présentent également des activités antibactériennes et partagent des similitudes structurelles avec la léoidine .

Acide usnique : Un autre composé dérivé de lichen ayant des propriétés antibactériennes.

Activité Biologique

Leoidin, a depsidone compound with the CAS number 105350-54-7, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes multiple hydroxyl groups and aromatic rings that contribute to its biological activity. The compound is derived from various natural sources, particularly lichens, which are known for their diverse secondary metabolites.

Biological Activities

This compound exhibits several biological activities that have been documented in scientific literature:

- Antimicrobial Activity : this compound has been shown to possess antimicrobial properties against various pathogens. A study indicated that it can inhibit the growth of certain bacteria, potentially through mechanisms involving cell membrane disruption and interference with metabolic pathways .

- Prophage Induction : Recent high-throughput screening experiments identified this compound as a compound capable of inducing prophages in bacterial cells. This mechanism could provide a novel approach to controlling bacterial infections by utilizing the natural lytic cycle of bacteriophages .

- Anti-inflammatory Effects : this compound has also been investigated for its anti-inflammatory properties. Natural compounds like this compound are often explored for their potential to modulate inflammatory pathways without the side effects associated with synthetic drugs .

Antimicrobial Efficacy

A study conducted on this compound's antimicrobial efficacy involved testing against Mycobacterium bovis BCG. The Minimum Inhibitory Concentration (MIC) was determined through broth microdilution methods, revealing significant inhibition of bacterial growth at specific concentrations. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Effectiveness |

|---|---|---|

| This compound | 25 | Moderate |

| Streptomycin | 0.2 | High |

| Control (DMSO) | - | None |

Prophage Induction Studies

In another study focusing on prophage induction, this compound was included in a panel of natural compounds assessed for their ability to induce prophage λ in E. coli. The results highlighted this compound's potential as a prophage-inducing agent, with dose-response experiments confirming its efficacy at concentrations above 10 µM . The data is presented in Table 2.

| Concentration (µM) | RLU/OD 600 Normalized Response |

|---|---|

| 0 | 0 |

| 10 | 5.2 |

| 20 | 12.4 |

| 50 | 18.3 |

The mechanisms underlying this compound's biological activities are multifaceted:

- Membrane Disruption : Its amphiphilic nature allows this compound to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzymatic Inhibition : this compound may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be fully elucidated.

- Prophage Activation : By inducing prophages, this compound may trigger lytic cycles in bacteria, providing a dual mechanism of action against infections.

Propriétés

IUPAC Name |

methyl 8,10-dichloro-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLFRVZNHRFQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347940 | |

| Record name | Leoidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105350-54-7 | |

| Record name | Leoidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105350-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leoidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 2,4-dichloro-3,8-dihydroxy-1,6,9-trimethyl-11-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Leoidin?

A1: this compound has been identified as an inhibitor of the Forkhead box protein M1 (FOXM1) []. Specifically, it disrupts the binding of FOXM1 to DNA, hindering its transcriptional activity. This inhibition was demonstrated in a study utilizing a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay []. While the exact binding mechanism remains to be fully elucidated, this finding suggests this compound's potential to influence cellular processes regulated by FOXM1, such as cell proliferation.

Q2: What is the structural relationship between this compound and Gangathis compound?

A2: this compound and Gangathis compound are both depsidones isolated from the lichen Lecanora gangaleoides Nyl []. The structure of this compound was elucidated by chemically transforming it into a diphenyl ether, a compound also obtainable from Gangathis compound []. This suggests a close structural relationship between the two compounds. Further studies are needed to fully characterize the exact structural differences and their impact on the biological activities of this compound and Gangathis compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.